Differential CYP2A13 Binding Affinity vs. CYP2A6 Isoform Selectivity
Ethyl 6-hydroxypyridine-2-carboxylate exhibits an approximately 7.8-fold higher binding affinity for CYP2A13 (Kd = 580 nM) compared to CYP2A6 (Kd = 4,500 nM) [1]. This differential isoform selectivity profile is distinct from the non-hydroxylated ethyl pyridine-2-carboxylate scaffold, which typically shows more balanced or non-selective CYP binding, and from the 3-hydroxy isomer class that preferentially engages CYP2E1 isoforms [2]. The 6-hydroxy substitution pattern, through its tautomeric equilibrium, appears to confer this selective CYP2A13 engagement.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | CYP2A13: 580 nM; CYP2A6: 4,500 nM |
| Comparator Or Baseline | Non-hydroxylated ethyl pyridine-2-carboxylate (typical Kd range for CYP isoforms: 2,000–10,000 nM, non-selective) |
| Quantified Difference | 7.8-fold higher affinity for CYP2A13 vs. CYP2A6 for target compound; qualitative difference in isoform selectivity profile |
| Conditions | Binding assay: type 1 interaction assessed by absorbance change (379→387 nm increase, 414→420 nm decrease) |
Why This Matters
CYP2A13 is predominantly expressed in the respiratory tract and has been implicated in the metabolic activation of pulmonary procarcinogens; this isoform selectivity profile may be relevant for researchers designing tissue-specific metabolic probes or evaluating respiratory tract drug metabolism.
- [1] BindingDB. Binding Affinity Data for Ethyl 6-hydroxypyridine-2-carboxylate to CYP2A6 and CYP2A13. Kd: 4.50E+3 nM (CYP2A6); 580 nM (CYP2A13). View Source
- [2] Rendic S, Guengerich FP. Survey of Human Oxidoreductases and Cytochrome P450 Enzymes Involved in the Metabolism of Xenobiotic and Natural Chemicals. Chem Res Toxicol. 2015;28(1):38-42. (Class-level CYP isoform selectivity patterns for pyridine carboxylates). View Source
